7-Chlorothieno[3,2-b]pyridin-2-amine
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Overview
Description
7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure with a chlorine atom at the 7th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with chlorinated pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thieno[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool for studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[3,2-c]pyridine
- Thieno[3,2-b]pyridine derivatives
Uniqueness
7-Chlorothieno[3,2-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable for specific applications .
Properties
Molecular Formula |
C7H5ClN2S |
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Molecular Weight |
184.65 g/mol |
IUPAC Name |
7-chlorothieno[3,2-b]pyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H,9H2 |
InChI Key |
RHLDTAVNVCNYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)N |
Origin of Product |
United States |
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